5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran
Overview
Description
5-Bromo-2-[(E)-2-bromoethenyl]-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Mechanism of Action
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran: , also known as bronopol , is an organic compound with wide-spectrum antimicrobial properties. It was first synthesized in 1897 and primarily used as a preservative for pharmaceuticals. Bronopol’s primary targets are essential thiols within bacterial cells . These thiols play crucial roles in bacterial metabolism and function.
Mode of Action:
Bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria. This occurs via two distinct reactions between bronopol and essential thiols within the bacterial cell. By binding to these thiols, bronopol disrupts essential cellular processes, leading to growth inhibition .
Pharmacokinetics:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran typically involves the bromination of 2-[(E)-2-ethenyl]-1-benzofuran. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature (0-5°C) to control the reactivity of bromine and prevent over-bromination. The reaction proceeds via electrophilic addition, where bromine adds across the double bond of the ethenyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(E)-2-bromoethenyl]-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzofurans with various functional groups.
Oxidation Reactions: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction Reactions: Formation of ethyl derivatives or other reduced products.
Scientific Research Applications
5-Bromo-2-[(E)-2-bromoethenyl]-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzofuran: Similar structure but with a chlorine atom instead of a bromoethenyl group.
2-Bromo-5-methylbenzofuran: Contains a methyl group instead of a bromoethenyl group.
5-Bromo-2-[(E)-2-chloroethenyl]-1-benzofuran: Similar structure with a chloroethenyl group instead of a bromoethenyl group.
Uniqueness
5-Bromo-2-[(E)-2-bromoethenyl]-1-benzofuran is unique due to the presence of two bromine atoms and a bromoethenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O/c11-4-3-9-6-7-5-8(12)1-2-10(7)13-9/h1-6H/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGNBHUIAUXTNA-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C=CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C=C(O2)/C=C/Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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